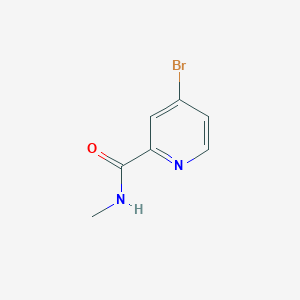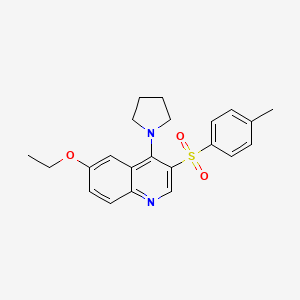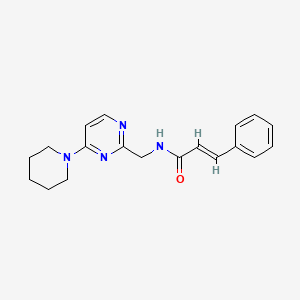
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide is a heterocyclic compound that is part of a broader class of bioactive molecules. These compounds are characterized by the presence of a piperidinyl group attached to a pyrimidine ring, which is further linked to a cinnamamide moiety. This structural motif is common in medicinal chemistry due to its potential biological activities, including antimicrobial and antitubercular properties.
Synthesis Analysis
The synthesis of related compounds involves the formation of an amide linkage between a pyrimidine derivative and a benzenesulfonamide or cinnamamide derivative. In the case of the related triazine compounds, they were synthesized by a series of reactions starting with arylamines and proceeding through the formation of the triazine ring, followed by the introduction of the piperidinyl group and the pyrimidinyl moiety . Although the exact synthesis of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide is not detailed, it likely follows a similar pathway involving the condensation of the appropriate pyrimidine derivative with a cinnamamide precursor.
Molecular Structure Analysis
The molecular structure of compounds in this class is elucidated using various spectroscopic techniques, including infrared (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry. These techniques provide detailed information about the functional groups present, the connectivity of atoms within the molecule, and the molecular weight . Computational methods such as Density Functional Theory (DFT) can also be employed to predict and confirm the molecular structure .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of the amide bond and the heterocyclic rings. The amide linkage is a key functional group that can participate in further chemical transformations or interactions with biological targets. The heterocyclic rings, such as the triazine and pyrimidine rings, can engage in various chemical reactions, including electrophilic and nucleophilic substitutions, which can be utilized to further modify the compound or to study its interactions with proteins .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are crucial for their potential therapeutic application. The physicochemical properties can be improved through systematic modifications of the molecule, as seen in the design of antitubercular cinnamamide derivatives . The pharmacokinetic and pharmacodynamic behavior of these compounds is governed by their molecular structure, and computational tools like Swiss ADME can be used to predict these properties . Antimicrobial and antitubercular activities are often evaluated using in vitro assays, such as the disk well diffusion method and the Resazurin microtitre plate assay (REMA), to determine the efficacy of the synthesized compounds against various microbial strains .
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Dipeptidyl Peptidase IV Inhibitors : "N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide" is related to chemical structures that have been explored for their inhibitory action against Dipeptidyl Peptidase IV (DPP IV), a target for the treatment of type 2 diabetes mellitus. The inhibition of DPP IV enhances the incretin hormones' activity, which in turn stimulates insulin secretion in response to high blood glucose levels. Research in this area continues to be intense, with a focus on finding new inhibitors that are effective and safe for long-term use (Laura Mendieta, T. Tarragó, & E. Giralt, 2011).
Catalysis and Synthesis
Hybrid Catalysts in Medicinal Chemistry : The pyrimidin-2-yl structure, as part of the "N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide" molecule, plays a crucial role in the synthesis of medicinally relevant compounds. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been utilized in synthesizing pyrano[2,3-d]pyrimidine scaffolds, which are precursors for various pharmaceuticals. This highlights the compound's relevance in facilitating complex chemical reactions and creating bioactive molecules with potential therapeutic applications (Mehul P. Parmar, Ruturajsinh M. Vala, & H. Patel, 2023).
Anticancer Research
Cinnamic Acid Derivatives : Research on cinnamic acid derivatives, which share structural features with "N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide," has indicated their potential in anticancer applications. These compounds have been studied for their ability to modulate various biochemical pathways, suggesting a foundation for developing new anticancer agents. The exploration of these derivatives emphasizes the ongoing search for more effective and less toxic therapeutic options (P. De, M. Baltas, & F. Bedos-Belval, 2011).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks in handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of “N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide”. However, related compounds have been evaluated for their safety9.
Direcciones Futuras
The future directions in the study of “N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide” could involve further investigation into its synthesis, properties, and potential applications. This could include exploring its potential biological activities and mechanisms of action.
Please note that this analysis is based on the information currently available and may not be comprehensive. Further research and analysis would be needed for a more complete understanding of this compound.
Propiedades
IUPAC Name |
(E)-3-phenyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c24-19(10-9-16-7-3-1-4-8-16)21-15-17-20-12-11-18(22-17)23-13-5-2-6-14-23/h1,3-4,7-12H,2,5-6,13-15H2,(H,21,24)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHFZVOXGCPPCB-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

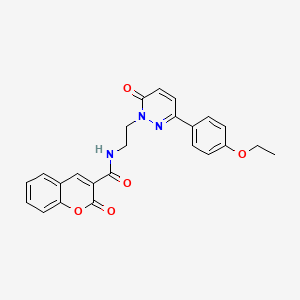
![7-Methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2529748.png)
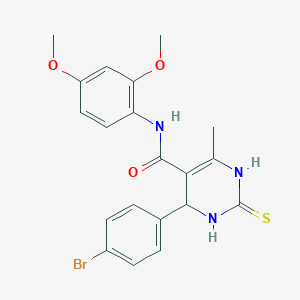
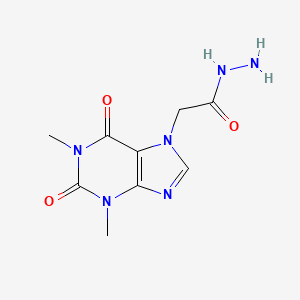
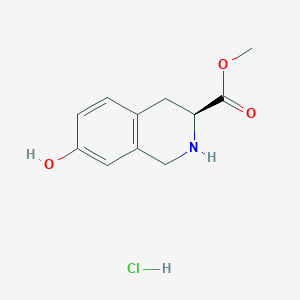
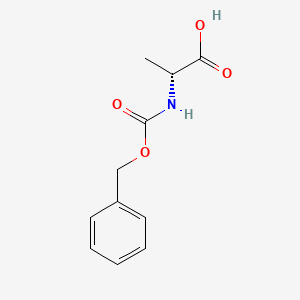
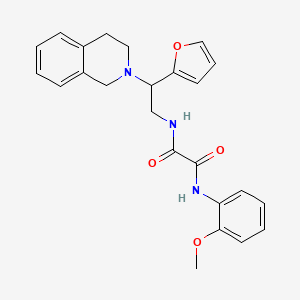
![2-Chloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2529760.png)
![4-(((2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2529761.png)
![2-[[4-(4-Methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2529763.png)
![N'-{[3-(trifluoromethyl)benzyl]oxy}-4-pyridinecarboximidamide](/img/structure/B2529765.png)
![2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}-N-(2-phenylethyl)acetamide](/img/structure/B2529766.png)
